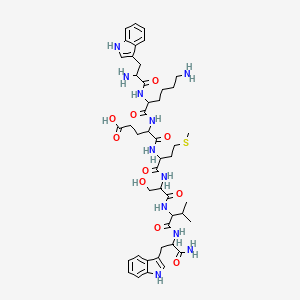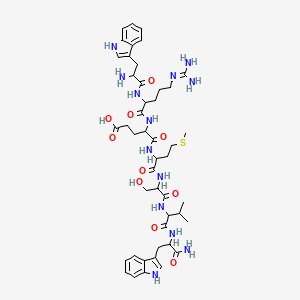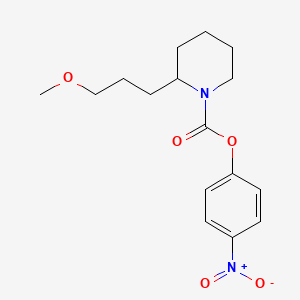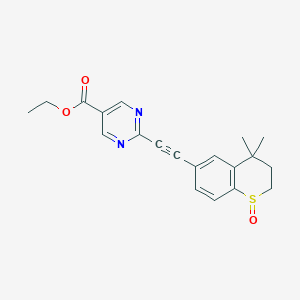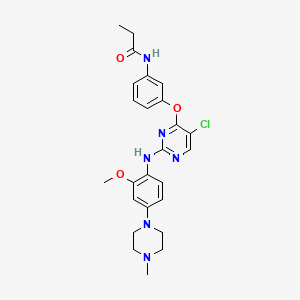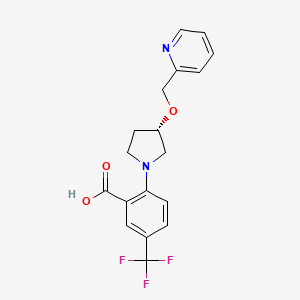
YQA14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
YQA14 is a selective D3 receptor antagonist.
Applications De Recherche Scientifique
Blockade of D3 Receptors by YQA14
YQA14, as a novel D3 receptor antagonist, has shown promise in the treatment of drug abuse and addiction. It has demonstrated efficacy in attenuating the rewarding effects of cocaine and relapse to drug-seeking behavior in animal models. YQA14's ability to facilitate extinction from drug-seeking behavior and inhibit the expression of repeated cocaine-induced behavioral sensitization highlights its potential as a pharmacotherapeutic agent (Song et al., 2014).
Inhibition of Methamphetamine Self-Administration
In studies involving methamphetamine self-administration and relapse to drug-seeking behavior, YQA14 has shown significant dose-dependent reductions in self-administration under certain conditions. This indicates its potential in treating methamphetamine addiction (Chen et al., 2014).
Attenuation of Methamphetamine-Induced Behavioral Sensitization
YQA14 has been reported to inhibit methamphetamine-induced locomotor sensitization and conditioned place preference in mice. This finding suggests the involvement of brain D3 receptors in the reward and psychomotor-stimulating effects of methamphetamine, positioning YQA14 as a potential medication for methamphetamine addiction (Sun et al., 2015).
Inhibition of Morphine-Induced Conditioned Place Preference
YQA14 has shown inhibitory effects on morphine-induced conditioned place preference in rats, suggesting its potential as an agent for anti-opioid addiction. It decreased the expression of morphine-induced conditioned place preference in a dose-related manner (Hu et al., 2013).
Inhibition of Morphine-Induced Behavioral Sensitization
YQA14 has exhibited efficacy in reducing cocaine and amphetamine reward and relapse to drug-seeking in mice. Specifically, it inhibited the acquisition and expression of morphine-induced behavioral sensitization, suggesting the importance of D3 receptors in morphine addiction (Lv et al., 2018).
Brain Distribution and P-Glycoprotein Interactions
YQA14's distribution in the brain is influenced by active efflux transport at the blood-brain barrier, with P-glycoprotein playing a significant role in limiting its brain distribution. Understanding these transport mechanisms is crucial for the development of YQA14 as a therapeutic agent (Liu et al., 2015).
Pharmacokinetic Modeling
A physiologically based pharmacokinetic model predicted that YQA14 would have acceptable pharmacokinetic properties for further development as a potential dopamine D3 receptor antagonist in the treatment of drug addiction (Liu et al., 2014).
Propriétés
Numéro CAS |
1221408-42-9 |
|---|---|
Nom du produit |
YQA14 |
Formule moléculaire |
C23H27ClN4O3 |
Poids moléculaire |
442.94 |
Nom IUPAC |
N-[4-[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]butyl]-2,3-dihydro-2-oxo-5-benzoxazolecarboxamide |
InChI |
InChI=1S/C23H27ClN4O3/c1-16-4-6-18(24)15-20(16)28-12-10-27(11-13-28)9-3-2-8-25-22(29)17-5-7-21-19(14-17)26-23(30)31-21/h4-7,14-15H,2-3,8-13H2,1H3,(H,25,29)(H,26,30) |
Clé InChI |
VIZDBZXBKIEXRK-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(OC(N2)=O)C2=C1)NCCCCN3CCN(C4=CC(Cl)=CC=C4C)CC3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
YQA14; YQA-14; YQA 14; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide](/img/structure/B611823.png)
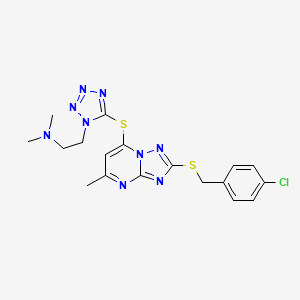
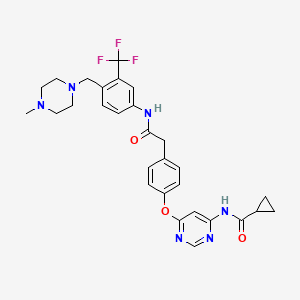
![N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B611826.png)
